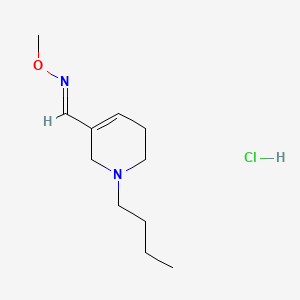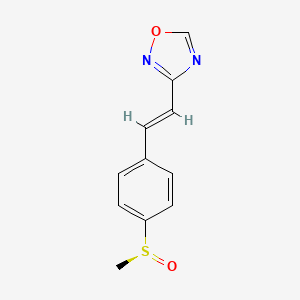
3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a 1,2,4-oxadiazole ring substituted with a 4-methylsulfinylstyryl group, which imparts distinct chemical and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole typically involves the reaction of 4-methylsulfinylbenzaldehyde with an appropriate nitrile oxide precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylsulfonyl phenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
Methionine sulfoxide: An amino acid derivative with antioxidant properties.
Uniqueness
3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole is unique due to its specific structural features, such as the combination of the oxadiazole ring and the methylsulfinylstyryl group. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
24664-13-9 |
|---|---|
Molekularformel |
C11H10N2O2S |
Molekulargewicht |
234.28 g/mol |
IUPAC-Name |
3-[(E)-2-[4-[(S)-methylsulfinyl]phenyl]ethenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H10N2O2S/c1-16(14)10-5-2-9(3-6-10)4-7-11-12-8-15-13-11/h2-8H,1H3/b7-4+/t16-/m0/s1 |
InChI-Schlüssel |
RHBQOSWVEPFPPC-RRGWEWPQSA-N |
Isomerische SMILES |
C[S@](=O)C1=CC=C(C=C1)/C=C/C2=NOC=N2 |
Kanonische SMILES |
CS(=O)C1=CC=C(C=C1)C=CC2=NOC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


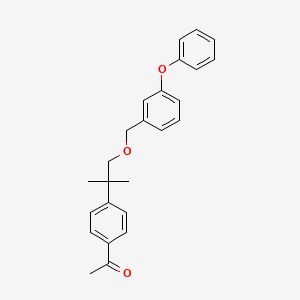
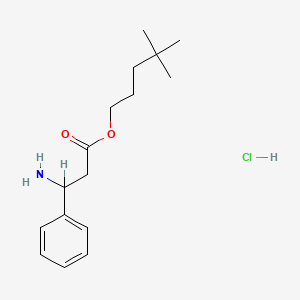
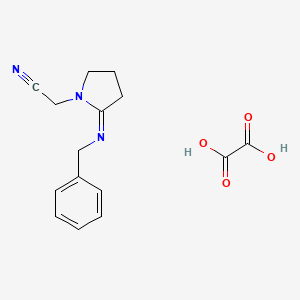
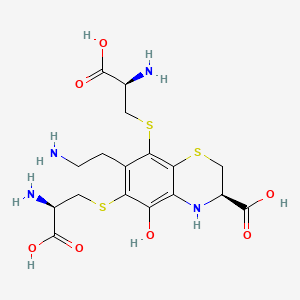
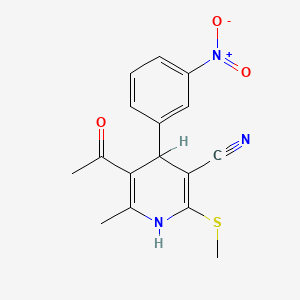

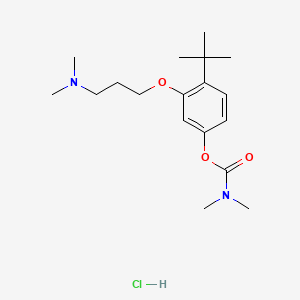
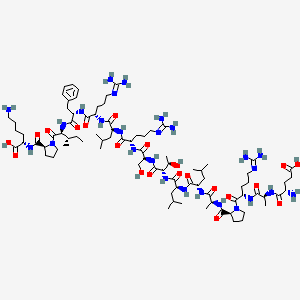
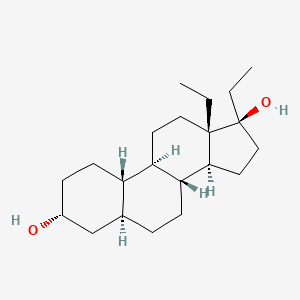
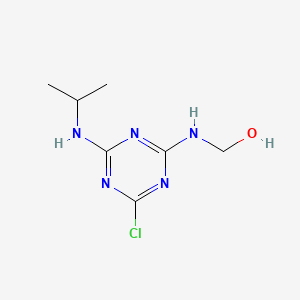
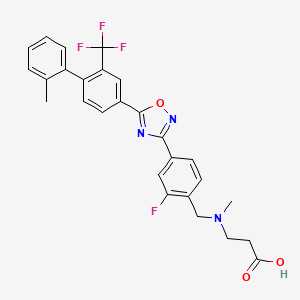
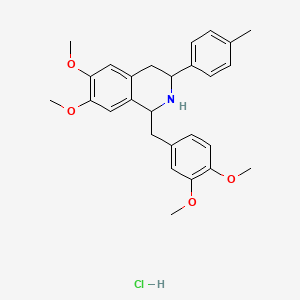
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
